molecular formula C7H13NO2 B13028402 3-((Tetrahydrofuran-3-YL)oxy)azetidine

3-((Tetrahydrofuran-3-YL)oxy)azetidine

Cat. No.: B13028402
M. Wt: 143.18 g/mol
InChI Key: OVTODFDSEFOLKD-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-3-YL)oxy)azetidine is a heterocyclic compound that features both azetidine and tetrahydrofuran rings. Azetidines are four-membered nitrogen-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.

Another approach involves the ring-opening polymerization of azetidine monomers, which can be achieved through anionic or cationic mechanisms . This method allows for the production of polyamines with various structures, which can then be functionalized to introduce the tetrahydrofuran group.

Industrial Production Methods

Industrial production of 3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.

    Industry: It can be used in the production of polymers and materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-3-YL)oxy)azetidine involves its interaction with molecular targets through its azetidine and tetrahydrofuran rings. The ring strain in azetidines makes them reactive, allowing for the cleavage of nitrogen-carbon bonds under appropriate conditions . This reactivity can be harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the tetrahydrofuran moiety.

    Tetrahydrofuran: A five-membered oxygen-containing ring, similar in structure but lacking the azetidine moiety.

    Oxetane: A four-membered oxygen-containing ring, which shares some reactivity characteristics with azetidines.

Uniqueness

3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to the combination of azetidine and tetrahydrofuran rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(oxolan-3-yloxy)azetidine

InChI

InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2

InChI Key

OVTODFDSEFOLKD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2CNC2

Origin of Product

United States

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